molecular formula C14H7ClF2N4O2 B050344 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine CAS No. 162012-67-1

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No.: B050344
CAS No.: 162012-67-1
M. Wt: 336.68 g/mol
InChI Key: CJOJDNRJDBWZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This inhibition disrupts the activation of the anti-apoptotic Ras signal transduction cascade .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects multiple downstream biochemical pathways. It disrupts the activation of the anti-apoptotic Ras signal transduction cascade , which plays a crucial role in cell proliferation and survival. This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound is absorbed slowly after oral administration with a mean bioavailability of 60% . It undergoes extensive hepatic metabolism, predominantly by CYP3A4 . The elimination half-life is about 48 hours . Steady-state plasma concentrations are achieved within 10 days . It is extensively distributed throughout the body with a mean steady-state volume of distribution of 1400 L following intravenous administration .

Result of Action

The inhibition of EGFR tyrosine kinase by this compound can lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells . This can result in a reduction in tumor size and potentially slow the progression of the disease.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, the presence of other medications metabolized by CYP3A4 could potentially affect the metabolism and elimination of the compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Coupling Reactions: Palladium catalysts, aryl halides, and boronic acids.

Major Products

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-aminoquinazolin-4-amine.

    Substitution: Formation of derivatives with different functional groups replacing chloro and fluoro substituents.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a tyrosine kinase inhibitor, which can be used in the treatment of various cancers by targeting specific signaling pathways involved in cell proliferation and survival.

    Biological Research: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives such as:

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, used as an EGFR inhibitor in cancer therapy.

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, another EGFR inhibitor with a different substitution pattern.

    Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine, used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJDNRJDBWZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442902
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-67-1
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.